molecular formula C18H21N3O4 B2785064 Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate CAS No. 1351614-66-8

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate

Cat. No.: B2785064
CAS No.: 1351614-66-8
M. Wt: 343.383
InChI Key: WSCKGQWDZGIAAR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-17(23)9-8-16(22)21-11-14(12-21)18-19-15(20-25-18)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCKGQWDZGIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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